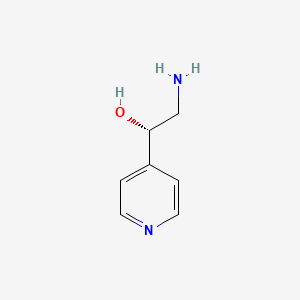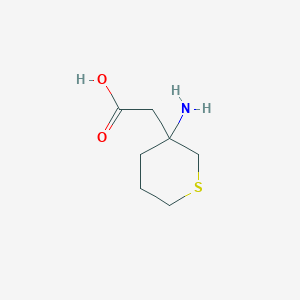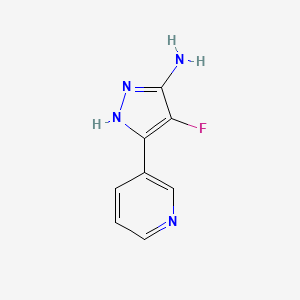
4-Fluoro-3-(pyridin-3-YL)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-(pyridin-3-YL)-1H-pyrazol-5-amine is a fluorinated heterocyclic compound that has garnered interest due to its unique chemical properties and potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The presence of both fluorine and nitrogen atoms in its structure imparts distinct electronic characteristics, making it a valuable scaffold for the development of new molecules with enhanced biological activity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(pyridin-3-YL)-1H-pyrazol-5-amine typically involves the following steps:
Fluorination of Pyridine:
Formation of Pyrazole Ring: The pyrazole ring can be synthesized by the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-3-(pyridin-3-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
4-Fluoro-3-(pyridin-3-YL)-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound serves as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Materials Science: Its unique electronic properties make it suitable for the development of advanced materials, such as organic semiconductors and conductive polymers.
Agrochemicals: The compound is used in the design of new pesticides and herbicides with improved efficacy and environmental profiles.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.
Mécanisme D'action
The mechanism of action of 4-Fluoro-3-(pyridin-3-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with target proteins . This interaction can modulate the activity of enzymes or receptors, leading to desired therapeutic effects or biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-3-(pyridin-2-YL)-1H-pyrazol-5-amine: Similar structure but with the pyridine ring attached at a different position.
3-(Pyridin-3-YL)-1H-pyrazol-5-amine: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
4-Chloro-3-(pyridin-3-YL)-1H-pyrazol-5-amine: Chlorine atom instead of fluorine, leading to variations in chemical behavior and biological activity.
Uniqueness
4-Fluoro-3-(pyridin-3-YL)-1H-pyrazol-5-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties, such as increased lipophilicity, metabolic stability, and binding affinity to biological targets . These characteristics make it a valuable compound for the development of new drugs, materials, and agrochemicals .
Propriétés
Formule moléculaire |
C8H7FN4 |
|---|---|
Poids moléculaire |
178.17 g/mol |
Nom IUPAC |
4-fluoro-5-pyridin-3-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H7FN4/c9-6-7(12-13-8(6)10)5-2-1-3-11-4-5/h1-4H,(H3,10,12,13) |
Clé InChI |
KWEGQRQMYGOIBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=C(C(=NN2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde](/img/structure/B13071887.png)
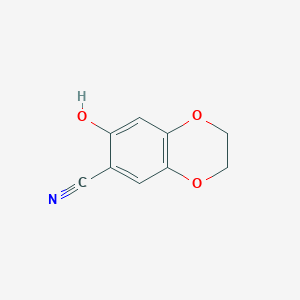
![3-[(azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B13071894.png)
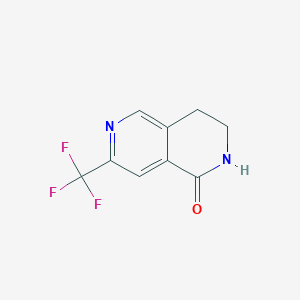
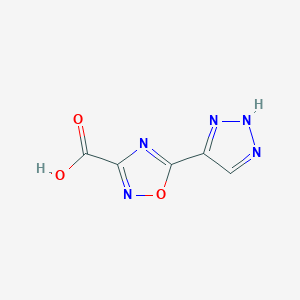
![1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13071909.png)
![tert-Butyl 7-nicotinoyl-1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B13071912.png)
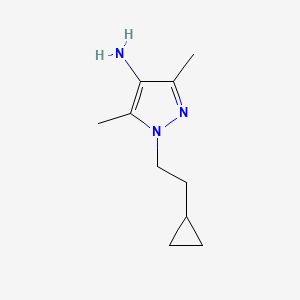
![1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-methylpiperazine;dihydrochloride](/img/structure/B13071921.png)
![{[(2-Bromocyclopentyl)oxy]methyl}cycloheptane](/img/structure/B13071922.png)
![3-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071939.png)
